molecular formula C17H24N2O4 B12844627 2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid

2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid

Cat. No.: B12844627
M. Wt: 320.4 g/mol
InChI Key: PDHVFWUWYSQVKS-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid is a complex organic compound featuring a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and protecting groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C17H24N2O4/c20-16(21)12-19-10-4-7-15(19)11-18-9-8-17(22)23-13-14-5-2-1-3-6-14/h1-3,5-6,15,18H,4,7-13H2,(H,20,21)/t15-/m0/s1

InChI Key

PDHVFWUWYSQVKS-HNNXBMFYSA-N

Isomeric SMILES

C1C[C@H](N(C1)CC(=O)O)CNCCC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(N(C1)CC(=O)O)CNCCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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